Enhanced Electrophilicity of the Isothiocyanate Group via Fluorine Substitution
The introduction of fluorine atoms, particularly at the 2- and 5-positions, significantly increases the electrophilicity of the isothiocyanate carbon, making 2,5-difluorophenyl isothiocyanate a more reactive partner in nucleophilic addition reactions (e.g., thiourea formation) compared to non-fluorinated phenyl isothiocyanate [1]. This enhanced reactivity is due to the strong electron-withdrawing inductive effect (-I) of the fluorine substituents, which reduces electron density at the N=C=S group.
| Evidence Dimension | Electrophilic reactivity |
|---|---|
| Target Compound Data | Enhanced electrophilicity (Class-level inference based on Hammett substituent constants: σₚ = 0.06, σₘ = 0.34 for F) |
| Comparator Or Baseline | Phenyl isothiocyanate (σₚ = 0.00, σₘ = 0.00 for H) |
| Quantified Difference | Qualitative increase in reaction rate; not a direct quantitative comparison but a well-established class effect. |
| Conditions | Inferred from electronic structure principles; applicable to common nucleophiles (amines, alcohols, thiols). |
Why This Matters
This predicts faster and more complete conversions in synthetic steps, reducing reaction times and improving yields for thiourea synthesis.
- [1] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
